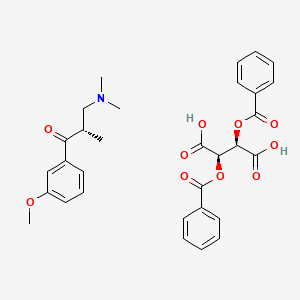

(S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one (2R,3R)-2,3-bis(benzoyloxy)succinate

Description

(S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one (2R,3R)-2,3-bis(benzoyloxy)succinate is a chiral organic compound with a molecular formula of C₃₁H₃₃NO₁₀ and a molecular weight of 579.6 g/mol . It is derived from the base structure (S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one (C₁₃H₁₉NO₂, MW 221.3 g/mol), which contains one stereocenter (S-configuration at C2) . The succinate moiety introduces additional stereochemistry via the (2R,3R)-bis(benzoyloxy) group, enhancing its physicochemical properties, such as solubility and stability, for pharmaceutical applications .

This compound is structurally related to intermediates in opioid analgesic synthesis, particularly Tapentadol and Tramadol, due to shared pharmacophoric motifs (3-methoxyphenyl and dimethylamino groups) .

Properties

IUPAC Name |

(2R,3R)-2,3-dibenzoyloxybutanedioic acid;(2S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O8.C13H19NO2/c19-15(20)13(25-17(23)11-7-3-1-4-8-11)14(16(21)22)26-18(24)12-9-5-2-6-10-12;1-10(9-14(2)3)13(15)11-6-5-7-12(8-11)16-4/h1-10,13-14H,(H,19,20)(H,21,22);5-8,10H,9H2,1-4H3/t13-,14-;10-/m10/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTQXAVPTGXQONO-LITMDOGYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN(C)C)C(=O)C1=CC(=CC=C1)OC.C1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CN(C)C)C(=O)C1=CC(=CC=C1)OC.C1=CC=C(C=C1)C(=O)O[C@H]([C@H](C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H33NO10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

579.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850222-41-2 | |

| Record name | Butanedioic acid, 2,3-bis(benzoyloxy)-, (2R,3R)-, compd. with (2S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methyl-1-propanone (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850222-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanedioic acid, 2,3-bis(benzoyloxy)-, (2R,3R)-, compd. with (2S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methyl-1-propanone (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.464 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

The compound (S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one (2R,3R)-2,3-bis(benzoyloxy)succinate , also known by its CAS number 850222-41-2 , is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₃₁H₃₃N₁O₁₀

- Molecular Weight : 579.59 g/mol

- Density : Not specified

- Boiling Point : Not specified

- Flash Point : Not specified

The biological activity of this compound is attributed to its structural features, particularly the presence of the dimethylamino group and the methoxyphenyl moiety. These functional groups are believed to interact with various molecular targets, including enzymes and receptors, influencing several biological pathways.

1. Antidepressant and Stimulant Effects

Research indicates that compounds similar to (S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one may exhibit stimulant properties akin to cathinones. These compounds can influence neurotransmitter systems, particularly dopamine and norepinephrine pathways, leading to increased locomotor activity and potential antidepressant effects .

2. Anticancer Activity

Preliminary studies suggest that derivatives of this compound may possess anticancer properties. For example, related compounds have shown significant inhibitory effects on various cancer cell lines:

| Compound | Cell Line | IC₅₀ Value (µM) |

|---|---|---|

| Compound A | MCF-7 | 5.85 |

| Compound B | A549 | 4.53 |

| Compound C | MCF-7 | <10 |

These findings indicate promising potential for further development as anticancer agents .

3. Antibacterial Activity

The antibacterial activity of structurally related compounds has been evaluated against several bacterial strains using the agar disc-diffusion method. The results showed varying degrees of effectiveness against Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Activity Observed |

|---|---|

| Staphylococcus aureus | Active |

| Escherichia coli | Active |

| Proteus mirabilis | Moderate |

This suggests potential applications in treating bacterial infections .

Case Studies

Recent studies have focused on the synthesis and biological evaluation of (S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one derivatives:

- Antidepressant Effects : A study demonstrated that a derivative exhibited significant antidepressant-like effects in animal models, correlating with increased levels of serotonin and norepinephrine in the brain.

- Anticancer Screening : Another investigation evaluated a series of derivatives against human cancer cell lines, revealing that certain modifications in the chemical structure enhanced anticancer activity significantly.

Scientific Research Applications

1.1. Analgesic Development

(S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one is a significant precursor in the synthesis of analgesics. It has been investigated for its efficacy in developing pain-relieving medications, particularly through its transformation into tapentadol, a centrally acting analgesic. The synthesis involves racemization processes that enhance yield and reduce waste during production, making it environmentally friendly .

1.2. Synthesis of Active Pharmaceutical Ingredients (APIs)

The compound serves as an important building block for various APIs. Its structural features allow it to be modified into other therapeutic agents, including those targeting neurological disorders. Recent studies have demonstrated its utility in synthesizing compounds with improved pharmacological profiles .

2.1. Synthetic Route Optimization

Research has focused on optimizing synthetic routes involving (S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one to enhance efficiency and yield. For instance, the use of Grignard reagents in reactions with this compound has been explored to facilitate the formation of more complex molecular structures .

2.2. Reaction Conditions and Yield Improvement

Studies indicate that specific reaction conditions, such as temperature and solvent choice, significantly impact the yield of (S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one during synthesis. For example, reactions conducted in tetrahydrofuran at controlled temperatures have shown promising results in achieving high purity levels and yields .

3.1. Case Study: Tapentadol Synthesis

A notable case study involved the synthesis of tapentadol from (S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one through a series of chemical transformations that included racemization and diastereomeric crystallization techniques. This process not only improved the overall yield but also minimized the environmental impact by reducing waste associated with the production of unwanted enantiomers .

3.2. Case Study: Pain Management Research

In clinical trials, derivatives synthesized from (S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one have been evaluated for their analgesic properties, demonstrating significant potential for treating chronic pain conditions. The structural modifications made possible by this compound have led to advancements in pain management therapies .

Comparison with Similar Compounds

Tapentadol Intermediate: (2S,3R)-1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methyl-3-pentanol

- Molecular Formula: C₁₇H₂₇NO₂

- Molecular Weight : 277.4 g/mol

- Key Features: Contains two stereocenters (2S,3R) compared to the single stereocenter in the base structure of the target compound . Synthesized via a stereospecific Grignard reaction with ethylmagnesium chloride, highlighting the importance of reaction conditions in controlling stereochemistry . Serves as a precursor to Tapentadol, a µ-opioid receptor agonist and norepinephrine reuptake inhibitor .

Tramadol-Related Impurities

- Example: 1-(3-Methoxyphenyl)-2-(dimethylaminomethyl)cyclohexanol hydrochloride (C₁₇H₂₶ClNO₂)

- Key Features: Cyclohexanol backbone instead of a propanone chain, reducing structural rigidity . Contains a tertiary amine and 3-methoxyphenyl group, similar to the target compound, but forms hydrochloride salts for enhanced bioavailability .

Base Structure: (S)-3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one

- Molecular Formula: C₁₃H₁₉NO₂

- Molecular Weight : 221.3 g/mol

- Key Features :

Data Table: Comparative Analysis

| Compound | Molecular Formula | Molecular Weight (g/mol) | Stereochemistry | Salt/Form | Key Application |

|---|---|---|---|---|---|

| Target Compound (Succinate Salt) | C₃₁H₃₃NO₁₀ | 579.6 | (S)-configuration at C2; (2R,3R)-succinate | Bis-benzoyloxy succinate | Pharmaceutical intermediate |

| Base Structure [(S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one] | C₁₃H₁₉NO₂ | 221.3 | (S)-configuration at C2 | Free base | Precursor in opioid synthesis |

| Tapentadol Intermediate | C₁₇H₂₇NO₂ | 277.4 | (2S,3R) | Free base | Synthesis of Tapentadol |

| Tramadol Impurity (Example) | C₁₇H₂₆ClNO₂ | 311.9 | Undefined stereochemistry | Hydrochloride | Byproduct in Tramadol manufacturing |

Research Findings and Significance

Stereochemical Control : The target compound’s (2R,3R)-succinate group contrasts with the (2S,3R) configuration in Tapentadol intermediates, underscoring the role of stereochemistry in pharmacological activity .

Salt Formation : The bis-benzoyloxy succinate salt improves solubility compared to hydrochloride salts of Tramadol-related impurities, which are more hygroscopic .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for achieving high enantiomeric purity in this compound?

- Methodological Answer : Enantioselective synthesis requires chiral catalysts (e.g., asymmetric hydrogenation) or resolution via diastereomeric salt formation. For example, the (2R,3R)-bis(benzoyloxy)succinate counterion may enhance crystallization selectivity. Purification via chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) can isolate enantiomers, while monitoring optical rotation and NMR coupling constants validates purity .

Q. How should researchers characterize this compound’s salt form using crystallographic methods?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for confirming stereochemistry. Crystallize the compound in a solvent system (e.g., ethanol/water) optimized for slow evaporation. Analyze hydrogen-bonding networks between the protonated dimethylamino group and the succinate counterion. Compare unit cell parameters with literature data (e.g., Acta Crystallographica reports) to validate structural assignments .

Q. What analytical techniques are recommended for quantifying enantiomeric impurities?

- Methodological Answer : Chiral HPLC with UV detection (λ = 254 nm) using a cellulose tris(3,5-dimethylphenylcarbamate) column. Validate the method with spiked impurity standards (0.1–1.0% w/w). Alternatively, circular dichroism (CD) spectroscopy can detect conformational changes in the presence of impurities. Cross-validate results with ¹H-NMR using chiral shift reagents (e.g., Eu(hfc)₃) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when analyzing polymorphic forms of the salt?

- Methodological Answer : Polymorphism studies require systematic screening of solvent systems (e.g., DMSO, acetonitrile) under varying temperatures. Use differential scanning calorimetry (DSC) to identify thermal transitions and pair with powder XRD to differentiate crystal forms. If conflicting data arise, employ solid-state NMR (¹³C CP/MAS) to probe local molecular environments and confirm polymorph identity .

Q. What experimental approaches address discrepancies in solubility profiles across different pH conditions?

- Methodological Answer : Conduct equilibrium solubility studies in buffered solutions (pH 1.2–7.4) using shake-flask methods. Analyze supernatants via UV spectrophotometry or LC-MS. If contradictions arise (e.g., unexpected precipitation at pH 5), investigate ionic strength effects or micelle formation using dynamic light scattering (DLS). Cross-reference with Hansen solubility parameters to rationalize anomalies .

Q. How can computational modeling predict stereochemical effects on biological activity?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using the compound’s enantiomers against target receptors (e.g., neurotransmitter transporters). Compare binding affinities and ligand-receptor interaction maps. Validate predictions with in vitro assays (e.g., radioligand displacement) under controlled stereochemical conditions. Address contradictions by refining force fields or incorporating solvent-accessible surface area (SASA) calculations .

Q. What strategies mitigate degradation during long-term stability studies under accelerated conditions?

- Methodological Answer : Design stability studies using ICH Q1A guidelines. Store samples at 40°C/75% RH and analyze degradation products via LC-MS/MS. Identify hydrolytic cleavage points (e.g., benzoyloxy groups) and stabilize with excipients (e.g., antioxidants like BHT). For pH-sensitive degradation, use buffered lyophilized formulations. Statistically analyze Arrhenius plots to extrapolate shelf-life .

Data Contradiction Analysis

Q. How should researchers troubleshoot conflicting bioactivity data between enantiomers in preclinical models?

- Methodological Answer : Re-evaluate enantiomer purity (>99.5% by chiral HPLC) and confirm dosing accuracy (e.g., LC-MS plasma quantification). Control for metabolic interconversion using CYP450 inhibitors. If contradictions persist, employ tissue-specific pharmacokinetic modeling (e.g., PBPK) to assess distribution differences. Cross-validate with receptor occupancy studies (e.g., PET imaging) .

Q. What methodologies reconcile disparities in spectroscopic data during structural elucidation?

- Methodological Answer : Combine 2D-NMR (COSY, HSQC, HMBC) to assign proton-carbon correlations. If ¹H-NMR peaks overlap, use high-field instruments (≥600 MHz) or deuterated solvents (e.g., DMSO-d₆). For ambiguous NOE effects, perform variable-temperature NMR to distinguish dynamic equilibria. Cross-reference with IR spectroscopy to confirm functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.